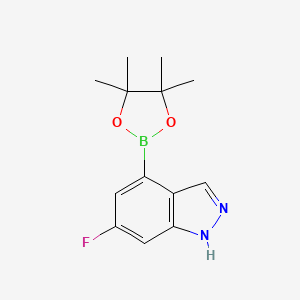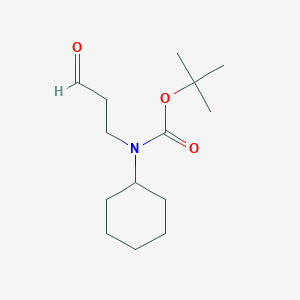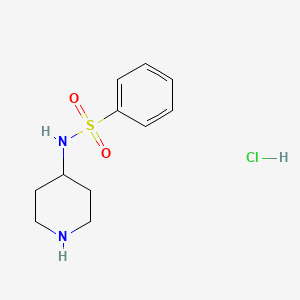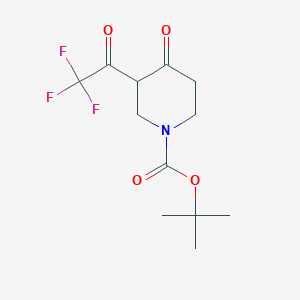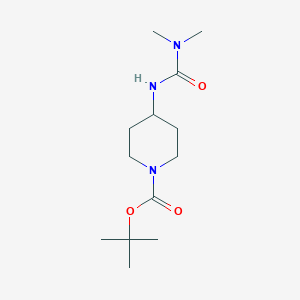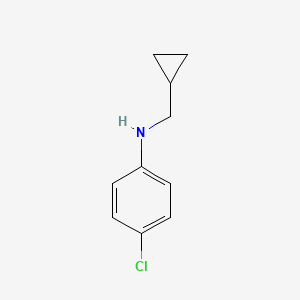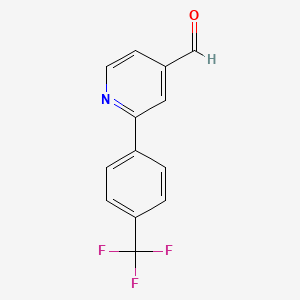
2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde
描述
“2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde” is a chemical compound with the molecular formula C13H8F3NO . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of “2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde” consists of 13 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The molecular weight is 251.2 g/mol.科学研究应用
Synthesis and Antimicrobial Activities
A study by Bhat et al. (2016) involved the synthesis of new compounds using 2-(4-(trifluoromethyl)phenyl)isonicotinaldehyde derivatives. These compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This suggests potential applications in the development of new antimicrobial agents (Bhat et al., 2016).
Photophysical Properties and Chemical Sensor Application
Sie et al. (2008) explored the photophysical properties of complexes derived from 2-(4-(trifluoromethyl)phenyl)isonicotinaldehyde. One complex demonstrated effectiveness as a light-emitting chemical sensor for silver trifluoromethanesulfonate, indicating potential applications in chemical sensing technologies (Sie et al., 2008).
Biocatalytic Preparation of Pharmaceutical Intermediates
Chen et al. (2019) developed a bioprocess using 2-(4-(trifluoromethyl)phenyl)isonicotinaldehyde for the asymmetric reduction of a specific compound to produce a pharmaceutical intermediate. This demonstrates its utility in pharmaceutical manufacturing processes (Chen et al., 2019).
Facile Synthesis of Fluorinated Microporous Polyaminals
Li et al. (2016) utilized 2-(4-(trifluoromethyl)phenyl)isonicotinaldehyde in the synthesis of fluorinated microporous polyaminals. These materials showed increased surface areas and altered pore sizes, suggesting potential use in gas adsorption applications, particularly for carbon dioxide (Li et al., 2016).
安全和危害
The safety data sheet for a related compound, “2-[4-(Trifluoromethyl)phenyl]ethylamine”, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle “2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde” with similar caution, using appropriate personal protective equipment and following safe laboratory practices.
属性
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-10(2-4-11)12-7-9(8-18)5-6-17-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFMXJAOKTZHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




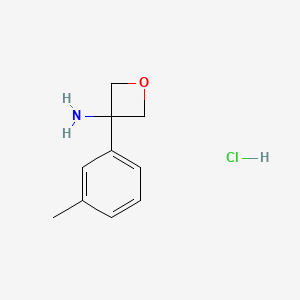

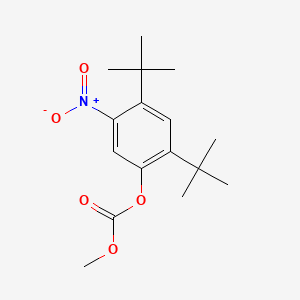
![N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B1394000.png)

![(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid](/img/structure/B1394004.png)
